N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 926441-19-2
VCID: VC4563763
InChI: InChI=1S/C21H20N4OS2/c22-13-21(9-5-2-6-10-21)25-18(26)12-27-19-16-11-17(15-7-3-1-4-8-15)28-20(16)24-14-23-19/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,25,26)
SMILES: C1CCC(CC1)(C#N)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54

N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

CAS No.: 926441-19-2

Cat. No.: VC4563763

Molecular Formula: C21H20N4OS2

Molecular Weight: 408.54

* For research use only. Not for human or veterinary use.

N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide - 926441-19-2

Specification

CAS No. 926441-19-2
Molecular Formula C21H20N4OS2
Molecular Weight 408.54
IUPAC Name N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H20N4OS2/c22-13-21(9-5-2-6-10-21)25-18(26)12-27-19-16-11-17(15-7-3-1-4-8-15)28-20(16)24-14-23-19/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,25,26)
Standard InChI Key AHQBGPDUZMECBJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C#N)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4

Introduction

N-(1-Cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic organic compound characterized by its unique structural framework. The compound features a combination of a cyanocyclohexyl group, a thienopyrimidine core with a phenyl substituent, and a sulfanylacetamide moiety. Such structural motifs are often associated with bioactive molecules, making this compound of interest for pharmaceutical and material science applications.

Structural Features

The molecular structure of N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide consists of:

  • Cyanocyclohexyl Group: A cyclohexane ring substituted with a nitrile (-CN) group.

  • Thieno[2,3-d]pyrimidine Core: A fused heterocyclic system combining thiophene and pyrimidine rings, which is known for its potential in drug discovery due to its electron-rich sulfur and nitrogen atoms.

  • Phenyl Substituent: Attached to the thienopyrimidine, providing aromaticity and potential for π-stacking interactions.

  • Sulfanylacetamide Moiety: A sulfur-containing functional group linked to an acetamide, contributing to the compound's reactivity and potential biological activity.

Synthesis

The synthesis of this compound likely involves multistep organic reactions, including:

  • Formation of the Thienopyrimidine Core:

    • Condensation reactions involving thiophene derivatives and nitrogen-containing reagents.

    • Cyclization to form the fused heterocyclic system.

  • Incorporation of the Cyanocyclohexyl Group:

    • Functionalization of cyclohexane with a nitrile group through substitution or addition reactions.

  • Attachment of the Sulfanylacetamide Moiety:

    • Thiolation reactions followed by amidation to introduce the sulfanylacetamide group.

These steps require careful optimization to ensure high yields and purity.

Characterization

The compound's structure can be confirmed using advanced analytical techniques:

TechniquePurpose
NMR Spectroscopy (1H, 13C)Identifies hydrogen and carbon environments in the molecule.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups such as nitriles (-CN) and amides (-CONH).
X-ray CrystallographyProvides detailed 3D structural information.

Potential Applications

N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide exhibits promising features for various applications:

  • Pharmaceutical Development:

    • The thienopyrimidine core is associated with kinase inhibition, anti-inflammatory properties, and anticancer activity.

    • The sulfanylacetamide group may enhance binding affinity to biological targets.

  • Material Science:

    • The compound's aromaticity and heteroatoms could make it suitable for electronic or optical materials.

  • Biological Studies:

    • Docking studies could predict interactions with enzymes or receptors.

    • Experimental assays may reveal activity against specific diseases.

Research Findings

While specific data on this compound is limited in the provided sources, similar compounds have demonstrated:

  • Cytotoxic activity against cancer cell lines (e.g., IC50 values below 100 μM) .

  • Antifungal efficacy comparable to or exceeding standard treatments .

  • Potential as enzyme inhibitors or receptor antagonists .

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